molecular formula C2H5NO B033075 N-Methylformamide CAS No. 123-39-7

N-Methylformamide

Cat. No.: B033075
CAS No.: 123-39-7
M. Wt: 59.07 g/mol
InChI Key: ATHHXGZTWNVVOU-UHFFFAOYSA-N
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Description

N-Methylformamide is a colorless, nearly odorless organic compound with the molecular formula CH₃NHCHO. It is a secondary amide and exists as a liquid at room temperature. This compound is primarily used as a reagent in various organic syntheses and has limited applications as a highly polar solvent .

Biochemical Analysis

Biochemical Properties

NMF contains carbonyl (–CO) and amide (–NH) groups, interconnected in the same manner as a peptide bond, playing a central role in biochemistry . The molecule exists as two rotamers due to slow rotation about the N-C (O) bond, and the E-configuration is preferred due to steric repulsion of the larger substituents

Cellular Effects

NMF has been shown to have effects on cell growth and viability. For instance, continuous incubation of TLX5 murine lymphoma cells in vitro with NMF for 72 hours brought about a concentration-dependent decrease in growth rate and viability

Molecular Mechanism

It is known that NMF has a partial double bond between the carbonyl carbon and nitrogen, which raises the rotational barrier This property could potentially influence its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

While specific studies on NMF dosage effects in animal models are limited, it’s worth noting that related compounds such as Dimethylformamide (DMF) have been studied. For instance, DMF has been found to have low acute toxicity in a variety of animal species . The effects of NMF at different dosages in animal models need to be studied further.

Metabolic Pathways

It is known that NMF is typically prepared by allowing methylamine to react with methyl formate

Preparation Methods

N-Methylformamide can be synthesized through several methods:

    Reaction with Methyl Formate: The most common method involves reacting methylamine with methyl formate[ \text{CH}_3\text{NH}_2 + \text{HCOOCH}_3 \rightarrow \text{HCONHCH}_3 + \text{CH}_3\text{OH} ]

    Transamidation: Another method involves transamidation with formamide[ \text{HCONH}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{HCONHCH}_3 + \text{NH}_3 ]

    Industrial Production: Industrially, this compound can be produced by a two-step continuous process. .

Chemical Reactions Analysis

N-Methylformamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Methylformamide has diverse applications in scientific research:

Comparison with Similar Compounds

N-Methylformamide is closely related to other formamides, such as:

    Formamide: Similar in structure but lacks the methyl group.

    Dimethylformamide: Contains two methyl groups attached to the nitrogen atom, making it more stable and widely used as a solvent.

    N-Methylacetamide: Similar structure but with an acetyl group instead of a formyl group.

This compound is unique due to its specific applications and the presence of both a methyl and formyl group, which influence its reactivity and properties .

Properties

IUPAC Name

N-methylformamide
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InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)
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InChI Key

ATHHXGZTWNVVOU-UHFFFAOYSA-N
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Canonical SMILES

CNC=O
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Molecular Formula

C2H5NO
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DSSTOX Substance ID

DTXSID0025608
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Molecular Weight

59.07 g/mol
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Physical Description

N-methylformamide is a clear colorless liquid with a slight amine odor. (NTP, 1992), Colorless liquid; [ICSC] Pale yellow or colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS VISCOUS LIQUID.
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Boiling Point

356 to 365 °F at 760 mmHg (NTP, 1992), 180-185 °C, 182.5 °C
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Flash Point

208 °F (NTP, 1992), 98 °C, 98 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in acetone, ethanol., Miscible in water, 1000 mg/mL at 25 °C, Solubility in water: good, Water miscible, Ethanol miscible, Ether immiscible
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Density

1.011 at 66 °F (NTP, 1992) - Denser than water; will sink, 0.9961 g/cu cm @ 25 °C, Density (at 20 °C): 1.003 g/cm³
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Vapor Density

Relative vapor density (air = 1): 2.04
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Vapor Pressure

0.2 mmHg at 77 °F (NTP, 1992), 0.25 [mmHg], 0.253 mm Hg @ 25 °C
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Mechanism of Action

The mechanism by which NMF causes hepatotoxicity is currently under investigation. Evidence is accumulating which suggests that a reactive metabolite of NMF is involved. In vitro NMF was cytotoxic only at concns in the 0.1 M range whereas the maximum NMF concn in the plasma of animals which showed evidence of hepatotoxicity was below 0.01 M. The hypothesis that a reactive metabolite is formed which might be responsible for NMF-induced hepatotoxicity is supported by the following findings: 1) NMF caused the depletion of hepatic glutathione levels in vivo, & in hepatocytes in vitro; 2) an NMF metabolite (or metabolites) was covalently bound to liver microsomal protein; & 3) pretreatment of mice with cysteine or N-acetylcysteine protected against NMF-induced hepatotoxicity. Liver mitochondria may be a target for the reactive metab, as NMF has been shown to inhibit the ability of mouse liver mitochondria to sequester calcium ions when a hepatotoxic dose was admin ip.
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CAS No.

123-39-7, 863653-47-8, 87955-92-8
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Melting Point

-40 °F (NTP, 1992), -5.4 °C, -3.8 °C, -3 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-METHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Six 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), the ligand (in those cases where the ligand was a solid; 0.10 mmol), and K3PO4 (430 mg, 2.03 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of N-methylformamide, using a syringe followed by the ligand (in those cases where the ligand was a liquid; 0.10 mmol). The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 110±5° C. oil bath for 24 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (3 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 20.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
Six
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) Cu2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CuCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO4.5H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
CuSO4.5H2O
Quantity
12.5 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven
Quantity
0.1 mmol
Type
reactant
Reaction Step Seven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Nine
Name
CuCl
Quantity
5 mg
Type
catalyst
Reaction Step Ten
Quantity
9.1 mg
Type
catalyst
Reaction Step Eleven
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Twelve
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Thirteen
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Thirteen
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Fourteen
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Fifteen
[Compound]
Name
Cu2O
Quantity
3.6 mg
Type
reactant
Reaction Step 16

Synthesis routes and methods III

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) CU2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CUCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO45H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven
Name
CuCl
Quantity
5 mg
Type
catalyst
Reaction Step Eight
Quantity
9.1 mg
Type
catalyst
Reaction Step Nine
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Eleven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylformamide
Reactant of Route 2
N-Methylformamide
Reactant of Route 3
N-Methylformamide
Reactant of Route 4
N-Methylformamide
Reactant of Route 5
N-Methylformamide
Reactant of Route 6
N-Methylformamide
Customer
Q & A

Q1: How does N-Methylformamide (NMF) affect cancer cell growth?

A1: While the precise mechanism remains unclear, several studies suggest NMF might act through multiple pathways:

  • Glutathione depletion: NMF treatment has been linked to a significant decrease in cellular glutathione levels in murine TLX5 lymphoma cells. [] This depletion might contribute to NMF's cytotoxic effects.
  • Cell cycle arrest: NMF appears to induce cell cycle arrest at the G1 phase in TLX5 cells, accompanied by a decrease in cell replication and viability. []
  • Changes in gene expression: NMF can alter gene expression patterns, particularly affecting the synthesis of the M(r) 72,000 constitutive heat shock protein (hsc70) in HL-60 cells, which is linked to cell differentiation. []

Q2: Does NMF affect the microtubule network in cells?

A2: Yes, NMF administration appears to significantly alter the microtubular network, causing interruptions and damage, potentially influencing intracellular transport processes. This disruption has been observed in melanoma cells (M14). [, ]

Q3: How does NMF interact with the antitumor drug doxorubicin?

A3: NMF appears to interfere with the intracellular transport and efflux of doxorubicin. Observations suggest that NMF-induced microtubule damage might trap doxorubicin in perinuclear regions, potentially enhancing its cytotoxic effects. []

Q4: How does NMF induce differentiation in HL-60 cells?

A4: The mechanism is not fully understood, but research suggests a possible link to changes in heat shock protein synthesis. NMF treatment has been shown to reduce the synthesis of both the M(r) 90,000 and 70,000 heat shock proteins in HL-60 cells, potentially contributing to their differentiation. []

Q5: What is the molecular formula and weight of NMF?

A5: this compound has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol.

Q6: What is the dominant conformation of NMF in the gas phase?

A6: Gas electron diffraction studies have shown that the trans conformer, where the C(carbonyl)-H and N-C(methyl) bonds are trans to each other, is dominant in the gas phase. []

Q7: How does NMF behave in aqueous solutions?

A7: NMF is highly soluble in water and forms hydrogen bonds with water molecules. [, ] This strong interaction influences its behavior in solutions and biological environments.

Q8: How has computational chemistry been used to study NMF?

A8: Computational methods like Density Functional Theory (DFT) have been employed to:

  • Study hydrogen bonding: DFT calculations have been used to investigate the hydrogen-bonded clusters of NMF with water, providing insights into its solvation behavior. []
  • Analyze conformational stability: DFT calculations were used alongside Computational Group Theory (CGT) for conformational analysis of a hexakis-N-methylformamide nickel(II) complex cation, confirming the most stable conformation. []
  • Investigate photo-stability: Non-adiabatic dynamics simulations helped explain the photo-deactivation mechanism and stability of NMF dimers upon UV irradiation. []

Q9: Have molecular dynamics simulations been used to study NMF?

A9: Yes, molecular dynamics simulations have been employed to investigate:

  • Self-diffusion: Simulations accurately predicted self-diffusion coefficients of NMF over wide ranges of temperature and pressure, providing data that complements experimental measurements. []
  • Liquid structure: Simulations provided insights into the structural properties of liquid NMF, including hydrogen bonding patterns and the influence of temperature and pressure. []

Q10: How does the structure of NMF relate to its biological activity?

A10: While limited information is available on specific SAR studies for NMF, a few observations can be made:

  • Comparison to formamide: Replacing a hydrogen atom in formamide with a methyl group to form NMF generally increases its potency against tumor cells. []
  • Importance of the formamide moiety: The formamide group (-CONH-) appears crucial for its biological activity, as other compounds containing this moiety exhibit similar activity against tumors, while those lacking it are inactive. []

Q11: How does deuterium substitution in the formyl group of NMF affect its hepatotoxicity?

A11: Deuterium substitution in the formyl group of NMF significantly reduces its hepatotoxicity, suggesting that metabolic oxidation at this position may be involved in its toxicity. []

Q12: How is NMF metabolized in the body?

A12: NMF is primarily metabolized in the liver through oxidation and conjugation pathways. Key metabolites include N-hydroxymethyl-N-methylformamide (HMMF), methylamine, N-acetyl-S-(N-methylcarbamoyl)-cysteine (AMCC), and S-(N-Methylcarbamoyl)glutathione. [, ]

Q13: What are the major routes of NMF elimination?

A13: Following administration in mice, NMF is primarily eliminated through the kidneys, with a substantial portion (39% of the dose) also eliminated through the lungs as CO2, particularly when labeled with 14C at the formyl group. []

Q14: How does the route of administration affect NMF bioavailability?

A14: NMF demonstrates high bioavailability (90-95%) when administered orally. []

Q15: What is the evidence of NMF's antitumor activity?

A16: In vivo studies have shown that NMF can inhibit the growth of:* Murine TLX5 lymphoma []* Mouse Sarcoma 180 [, , ]* Adenocarcinoma E 0771 []* Ehrlich ascites tumors []

Q16: Has NMF demonstrated efficacy in clinical trials?

A17: Limited clinical data is available. While one partial response has been reported in a Phase II trial, further research is needed to determine its clinical efficacy. []

Q17: Is there cross-resistance between NMF and other compounds?

A18: Studies in E. coli revealed cross-resistance between urethane-resistant, formamide-resistant, and NMF-resistant lines, suggesting a shared mechanism of action or resistance development. []

Q18: What are the primary toxicity concerns associated with NMF?

A19: The primary toxicity concern with NMF is reversible hepatotoxicity, observed in preclinical studies in mice, rats, and beagle dogs. [] This toxicity has also been reported in clinical trials as a dose-limiting factor. []

Q19: What analytical techniques are used to measure NMF and its metabolites?

A19: Several analytical techniques have been employed:

  • Gas Chromatography (GC): Used to measure NMF and its metabolites (HMMF, NMF, formamide) in urine samples. [, ]
  • Gas Chromatography/Mass Spectrometry (GC/MS): Used to quantify N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a key metabolite of NMF, in urine samples. []
  • Cesium Ion Liquid Secondary Ion Mass Spectrometry (SIMS): Employed to identify S-(N-Methylcarbamoyl)glutathione as a biliary metabolite of NMF in mice. []
  • High-Performance Liquid Chromatography (HPLC): Used with ion-pairing methods to analyze urine samples for 14C-labeled methylamine, a metabolite of NMF. []
  • Nuclear Magnetic Resonance (NMR): Used to study proton exchange dynamics in NMF and its derivatives, providing insights into its solution behavior. [, ]
  • Neutron diffraction: Employed to determine the geometry and intermolecular structure of NMF in its liquid phase. []
  • Spectroscopic techniques: NMR, IR, and mass spectrometry [, , , , , , , ]
  • Calorimetry: For measuring thermodynamic properties []
  • Scattering techniques: Neutron diffraction and gas electron diffraction [, , ]
  • Computational resources: DFT calculations and molecular dynamics simulations [, , ]
  • Cell culture facilities: For in vitro studies [, , , , , ]
  • Animal models: For preclinical in vivo investigations [, , , , , ]

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